2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate
Description
2-(2-Naphthyl)-2-oxoethyl 2-iodobenzoate is an ester derivative featuring a naphthyl group linked to a 2-oxoethyl moiety and a 2-iodobenzoate substituent.
Properties
Molecular Formula |
C19H13IO3 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-iodobenzoate |
InChI |
InChI=1S/C19H13IO3/c20-17-8-4-3-7-16(17)19(22)23-12-18(21)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |
InChI Key |
RTZQNUKUYHJSQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Comparisons
- Halogen Effects : The iodine atom in the target compound may enhance molecular weight and influence photolytic stability compared to chloro or benzoyl derivatives (e.g., 2-(2-naphthyl)-2-oxoethyl 2-benzoylbenzoate, CAS 516468-56-7) . Iodine’s electron-withdrawing nature could also affect ester reactivity.
Crystallographic and Stability Insights
- Crystal Packing : Biphenyl and chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate) exhibit well-defined crystal structures due to π-π stacking and halogen interactions . The naphthyl group’s planar structure may promote similar packing but with increased steric hindrance.
- Photolytic Behavior : Phenacyl benzoate derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate) undergo photolysis to form heterocycles like oxazoles . The iodine in the target compound may alter photolytic pathways due to heavy atom effects.
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